4-Bromo-7-methyl-1-benzofuran
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Overview
Description
4-Bromo-7-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1-benzofuran typically involves the bromination of 7-methyl-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4). The reaction proceeds as follows:
- Dissolve 7-methyl-1-benzofuran in CCl4.
- Add NBS and AIBN to the solution.
- Reflux the mixture to facilitate the bromination reaction.
- Isolate the product by filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated or demethylated products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol), and inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or demethylated benzofuran derivatives.
Scientific Research Applications
4-Bromo-7-methyl-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-1-benzofuran depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. In anticancer applications, it may inhibit specific molecular targets or pathways involved in cell proliferation and survival, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
4-Bromo-1-benzofuran: Lacks the methyl group at the 7-position, which may affect its chemical reactivity and biological activity.
7-Methyl-1-benzofuran: Lacks the bromine atom at the 4-position, which may influence its substitution reactions and overall properties.
4-Chloro-7-methyl-1-benzofuran: Contains a chlorine atom instead of bromine at the 4-position, which may result in different reactivity and applications.
Uniqueness: 4-Bromo-7-methyl-1-benzofuran is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity in substitution reactions and potentially improve its biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-7-methyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGYZSGNVPTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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